Codeine-6-glucuronide

Description

Structure

3D Structure

Propriétés

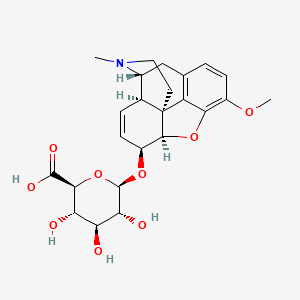

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWVOYRJXPDBPM-HSCJLHHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942952 |

Source

|

| Record name | Codeine-6-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Codeine-6-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

High |

Source

|

| Record name | Codeine-6-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20736-11-2 |

Source

|

| Record name | Codeine-6-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20736-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Codeine-6-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020736112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codeine-6-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CODEINE-6-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2M937KY47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Codeine-6-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248-250 °C |

Source

|

| Record name | Codeine-6-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Evolving Role of Codeine-6-glucuronide in Analgesia: A Technical Overview

For Immediate Release

Nijmegen, Netherlands – Traditionally viewed as a mere prodrug for morphine, codeine's analgesic properties are now understood to be significantly influenced by its primary metabolite, codeine-6-glucuronide (C6G). This in-depth guide synthesizes current research for scientists and drug development professionals, clarifying the critical role of C6G in pain management and challenging long-held assumptions about codeine's mechanism of action.

A substantial body of evidence now indicates that C6G is not an inactive byproduct but a potent analgesic in its own right, contributing significantly to the overall pain-relieving effects of codeine.[1][2][3] In fact, it is estimated that C6G may be responsible for as much as 60% of codeine's analgesic effects.[3] This is particularly relevant for individuals who are "poor metabolizers" of codeine to morphine due to genetic variations in the CYP2D6 enzyme, as they still experience pain relief, which is attributed to the formation of C6G.[1][2]

Metabolic Pathways and Pharmacokinetics

Codeine is extensively metabolized in the liver, with approximately 80% being conjugated with glucuronic acid to form C6G.[1][2][4] This process is primarily mediated by the enzyme UGT2B7.[5][6][7] In contrast, only about 5-10% of codeine is O-demethylated to morphine by the CYP2D6 enzyme.[1][4][7] This highlights the quantitative importance of the glucuronidation pathway.

The pharmacokinetic profiles of codeine and its metabolites reveal the prominence of C6G. Following oral administration, the area under the curve (AUC) for C6G in plasma is approximately 15 times higher than that of codeine and significantly higher than that of morphine.[8] The half-life of C6G is also longer than that of codeine, suggesting a sustained contribution to analgesia.[6]

Opioid Receptor Binding and Analgesic Potency

C6G exerts its analgesic effects primarily through its interaction with mu-opioid receptors.[1] While some studies suggest that glucuronidation at the 6-hydroxyl position does not significantly alter the affinity for mu-opioid receptors compared to the parent compound, others indicate a complex relationship between structure and receptor binding.[9][10]

Animal studies have demonstrated the intrinsic analgesic activity of C6G. When administered directly into the central nervous system of rats, C6G produced significant dose-dependent antinociceptive effects.[11] Furthermore, intravenous administration of C6G in human volunteers resulted in a substantial analgesic response, estimated to be around 60% of that elicited by codeine itself.[3][12]

Data Summary: Comparative Pharmacokinetics and Receptor Affinities

The following tables summarize key quantitative data from various studies, providing a comparative overview of codeine and its major metabolites.

Table 1: Pharmacokinetic Parameters of Codeine and its Metabolites

| Compound | Mean AUC (nmol·l⁻¹·h) | Mean Half-life (h) | Primary Metabolic Pathway |

| Codeine | 1020 ± 340 | 2.58 ± 0.57 | Glucuronidation (≈80%), O-demethylation (≈5-10%), N-demethylation (≈10-15%) |

| This compound | ~15 times higher than codeine | 2.75 ± 0.79 | Formed from codeine |

| Morphine | Significantly lower than codeine | - | Formed from codeine |

Data compiled from various pharmacokinetic studies in healthy volunteers.[6][8]

Table 2: Mu-Opioid Receptor Binding Affinities (Ki values)

| Compound | Ki (nM) |

| Morphine | 1.2 |

| Morphine-6-glucuronide | 0.6 |

| Codeine | > 100 |

Ki values represent the concentration of the drug that inhibits 50% of radioligand binding to the mu-opioid receptor. A lower Ki value indicates a higher binding affinity.[10][13]

Experimental Protocols

1. Receptor Binding Assays:

-

Objective: To determine the binding affinity of C6G and related compounds to opioid receptors.

-

Methodology:

-

Homogenates of guinea pig or rat brain tissue, or cell membranes expressing recombinant human mu-opioid receptors, are prepared.[9][10][13]

-

The homogenates are incubated with a radiolabeled opioid ligand, such as [³H]DAMGO, which specifically binds to mu-opioid receptors.[9][10]

-

Increasing concentrations of the test compound (e.g., C6G, morphine, codeine) are added to compete with the radioligand for receptor binding.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity on the filters is measured using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[13]

-

2. Animal Models of Analgesia (Tail-Flick Test):

-

Objective: To assess the antinociceptive effects of C6G in vivo.

-

Methodology:

-

Male Sprague-Dawley rats are used for the experiment.[11]

-

A baseline tail-flick latency is determined by applying a radiant heat source to the tail and measuring the time it takes for the rat to flick its tail away. A cut-off time is established to prevent tissue damage.

-

The test compound (e.g., C6G, morphine, codeine) is administered, often via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier and directly assess central effects.[11]

-

At various time points after drug administration, the tail-flick latency is measured again.

-

The analgesic effect is quantified as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Dose-response curves are generated to determine the potency of the compound.

-

Signaling Pathways and Logical Relationships

The metabolism of codeine and the subsequent actions of its metabolites involve a series of enzymatic conversions and receptor interactions.

Caption: Metabolic pathways of codeine and the subsequent action of its key metabolites on the mu-opioid receptor to produce analgesia.

Experimental Workflow for Assessing Analgesic Potency

The determination of a compound's analgesic potency typically follows a structured experimental workflow, from initial in vitro characterization to in vivo validation.

Caption: A typical experimental workflow for determining the analgesic potency of a novel compound.

Conclusion

The recognition of this compound as a key active metabolite necessitates a paradigm shift in our understanding of codeine's pharmacology. For researchers and drug development professionals, this highlights the importance of considering metabolic profiles in the design and evaluation of new analgesics. Future research should continue to elucidate the precise contribution of C6G to both the therapeutic and adverse effects of codeine, paving the way for more personalized and effective pain management strategies. The evidence strongly suggests that the analgesic effect of codeine is not solely dependent on its conversion to morphine, but is significantly mediated by its glucuronidated metabolite.[1]

References

- 1. Codeine analgesia is due to this compound, not morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. ClinPGx [clinpgx.org]

- 6. Representation of the candidate genes involved in metabolism of codeine and morphine. [mulicia.pixnet.net]

- 7. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of codeine and its metabolites in Caucasian healthy volunteers: comparisons between extensive and poor hydroxylators of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 10. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analgesic and immunomodulatory effects of codeine and codeine 6-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analgesic effects of this compound after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. zenodo.org [zenodo.org]

An In-Depth Technical Guide to the Biosynthesis of Codeine-6-glucuronide from Codeine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of codeine-6-glucuronide, a major metabolite of codeine. The document details the enzymatic processes, experimental protocols for enzyme production and activity assays, and analytical methods for metabolite quantification. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and analytical chemistry.

Introduction

Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism in the body. One of the primary metabolic pathways is glucuronidation, a Phase II biotransformation reaction that conjugates a glucuronic acid moiety to the drug molecule. This process increases the water solubility of codeine, facilitating its excretion. The main product of this reaction is this compound, formed by the enzymatic transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the 6-hydroxyl group of codeine. This reaction is predominantly catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT2B7 isoform, with some contribution from UGT2B4.[1][2]

Enzymatic Pathway

The biosynthesis of this compound is a single-step enzymatic reaction.

Reaction: Codeine + UDP-glucuronic acid → this compound + UDP

Primary Enzyme: UDP-glucuronosyltransferase 2B7 (UGT2B7)[1][3]

Cofactor: Uridine diphosphate glucuronic acid (UDPGA)

The UGT2B7 enzyme, primarily located in the liver, facilitates the nucleophilic attack of the 6-hydroxyl group of codeine on the anomeric carbon of the glucuronic acid moiety of UDPGA. This results in the formation of a β-D-glucuronide conjugate and the release of uridine diphosphate (UDP).

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of this compound formation by UGT2B7 have been determined in various in vitro systems. The Michaelis-Menten constant (K_m) and maximum velocity (V_max) are key indicators of enzyme-substrate affinity and catalytic efficiency.

| Enzyme Source | K_m (mM) | V_max (nmol/min/mg protein) | Reference |

| Recombinant Human UGT2B7 | 0.27 - 0.32 | Not Reported | [2] |

| Human Liver Microsomes | 0.29 - 2.32 | Not Reported | [2] |

| Recombinant Human UGT2B7 | 3-6 fold higher than HLM | Not Reported | [1] |

Note: Kinetic parameters can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. human liver microsomes), protein concentration, and the presence of detergents or lipids.

Experimental Protocols

Expression and Purification of Recombinant Human UGT2B7

The baculovirus expression vector system (BEVS) in insect cells (e.g., Spodoptera frugiperda Sf9 or Sf21 cells) is a commonly used method for producing active recombinant UGT enzymes.

Figure 2: Workflow for recombinant UGT2B7 expression.

Detailed Methodology:

-

Cloning of UGT2B7 cDNA: The full-length cDNA of human UGT2B7 is cloned into a baculovirus transfer vector (e.g., pFastBac).[3]

-

Generation of Recombinant Bacmid: The recombinant transfer vector is transformed into competent E. coli DH10Bac cells to generate a recombinant bacmid via site-specific transposition.

-

Transfection of Insect Cells: Sf9 insect cells are transfected with the recombinant bacmid DNA to produce the initial viral stock (P1).

-

Viral Amplification: The P1 viral stock is used to infect a larger culture of Sf9 cells to generate a high-titer P2 stock, which is then further amplified to a P3 stock.

-

Protein Expression: A large-scale culture of Sf9 cells is infected with the high-titer P3 viral stock. The cells are incubated for 48-72 hours to allow for protein expression.

-

Cell Harvest and Microsome Preparation: The infected cells are harvested by centrifugation. The cell pellet is resuspended in a hypotonic buffer and homogenized. The homogenate is then centrifuged to pellet the cell debris, and the supernatant is subjected to ultracentrifugation to isolate the microsomal fraction containing the recombinant UGT2B7.

-

Purification (Optional): For studies requiring highly purified enzyme, the microsomal fraction can be solubilized with detergents and the recombinant UGT2B7 purified using affinity chromatography (e.g., His-tag or GST-tag).

In Vitro Codeine Glucuronidation Assay

This assay measures the formation of this compound from codeine using recombinant UGT2B7 or human liver microsomes as the enzyme source.

Figure 3: Experimental workflow for the in vitro UGT assay.

Detailed Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture (final volume of 200 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.4)

-

10 mM MgCl₂

-

Recombinant UGT2B7 (e.g., 0.1 mg/mL) or human liver microsomes (e.g., 0.5 mg/mL)

-

Alamethicin (a pore-forming peptide to activate UGTs in microsomes, e.g., 25 µg/mg protein)

-

Codeine (at various concentrations for kinetic studies)

-

-

Pre-incubation: The reaction mixture without UDPGA is pre-incubated at 37°C for 5 minutes.

-

Reaction Initiation: The reaction is initiated by the addition of UDPGA (e.g., 5 mM final concentration).

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile or a strong acid like perchloric acid.

-

Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant is then transferred to an autosampler vial for analysis.

Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

Detailed Methodology:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog) are monitored.

-

This compound: The exact m/z transitions will depend on the instrument and conditions, but a common precursor ion is [M+H]⁺ at m/z 476.2.

-

Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification.

-

-

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations of this compound. The concentration of the analyte in the experimental samples is then determined by interpolating their peak area ratios (analyte/internal standard) on the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the biosynthesis of this compound, focusing on the central role of the UGT2B7 enzyme. The experimental protocols for recombinant enzyme production, in vitro enzyme assays, and analytical quantification by HPLC-MS/MS offer a practical framework for researchers in the field. A thorough understanding of these processes is critical for drug development, enabling the prediction of drug-drug interactions, the assessment of metabolic stability, and the interpretation of pharmacokinetic data. The provided methodologies and data serve as a valuable resource for scientists working to elucidate the metabolic fate of codeine and other xenobiotics.

References

- 1. Evaluation of 3'-azido-3'-deoxythymidine, morphine, and codeine as probe substrates for UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes: specificity and influence of the UGT2B7*2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro-in vivo extrapolation predicts drug-drug interactions arising from inhibition of codeine glucuronidation by dextropropoxyphene, fluconazole, ketoconazole, and methadone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Codeine-6-glucuronide: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Codeine-6-glucuronide (C6G) is a primary and pharmacologically active metabolite of codeine. For many years, the analgesic effects of codeine were primarily attributed to its O-demethylation to morphine. However, emerging evidence strongly suggests that C6G is a significant contributor to codeine's analgesic properties, and may even be the principal mediator of its therapeutic effects.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of C6G, with a focus on its receptor binding affinity, analgesic activity, and metabolic pathways. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug development.

Introduction

Codeine is one of the most commonly prescribed opioid analgesics for the management of mild to moderate pain. It is metabolized in the liver via several enzymatic pathways. While a small fraction of codeine is converted to morphine by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6), the majority, approximately 80%, is metabolized into this compound (C6G) through glucuronidation.[2][4] This major metabolic route underscores the potential significance of C6G in the overall pharmacological profile of codeine.[2][4] Notably, individuals who are poor metabolizers of codeine via CYP2D6 still experience analgesia, further supporting the intrinsic activity of C6G.[4]

Metabolism and Pharmacokinetics

The metabolic conversion of codeine to C6G is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[5][6] This process occurs mainly in the liver.[5] Following its formation, C6G is a stable metabolite found in significant concentrations in the plasma.[7][8] The plasma area under the curve (AUC) of C6G is approximately 10 times higher than that of codeine itself.[8]

Table 1: Pharmacokinetic Parameters of Codeine and its Metabolites

| Compound | Half-life (t½) in hours | Protein Binding (%) | Renal Clearance (mL/min) |

| Codeine | 1.47 ± 0.32 | 56.1 ± 2.5 | 93.8 ± 29.8 |

| This compound | 2.75 ± 0.79 | 34.0 ± 3.6 | 122 ± 39.2 |

| Morphine | - | 46.5 ± 2.4 | - |

| Morphine-3-glucuronide | 1.71 ± 0.51 | 27.0 ± 0.8 | - |

| Morphine-6-glucuronide | - | 36.7 ± 3.8 | - |

Data compiled from various sources.[8]

Opioid Receptor Binding Affinity

This compound exhibits a notable affinity for opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for most opioid analgesics.[9][10] Glucuronidation at the 6-hydroxyl position does not negatively impact the affinity for mu-receptors and may even slightly increase the affinity for delta-receptors.[9][10]

Table 2: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-receptor | δ-receptor | κ-receptor |

| Morphine | 1.2 | - | - |

| Codeine | - | - | - |

| This compound | Similar to Codeine | Slightly Increased vs. Codeine | Reduced vs. Codeine |

| Morphine-6-glucuronide | 0.6 | - | - |

Data represents a summary from available literature. Specific Ki values for C6G were not consistently reported in the initial search results, but its affinity is comparable to codeine.[7][9][10][11]

Analgesic Properties

In vivo studies have demonstrated that C6G possesses significant analgesic activity.[7][12] When administered intravenously to rats, C6G produced approximately 60% of the analgesic response observed with codeine.[7] This intrinsic analgesic effect is a key finding that challenges the traditional view of codeine acting solely as a prodrug to morphine.[1][2][4]

Signaling Pathways

Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), this compound is expected to initiate a signaling cascade similar to other mu-opioid agonists. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also includes the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. These actions collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to the analgesic effect.

Caption: Mu-opioid receptor signaling cascade initiated by this compound.

Experimental Protocols

Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like C6G for the mu-opioid receptor.[13]

-

Objective: To determine the Ki of C6G for the human mu-opioid receptor.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of C6G, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

-

Data Analysis:

-

Calculate Specific Binding: Total Binding - Non-specific Binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the C6G concentration.

-

Determine the IC50 value (the concentration of C6G that inhibits 50% of the specific binding of [³H]-DAMGO).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive opioid receptor binding assay.

In Vivo Analgesia Assays

The hot plate test is used to assess the analgesic effects of compounds by measuring the reaction time of an animal to a thermal stimulus.[14][15][16][17][18]

-

Apparatus: A heated metal plate with temperature control and a transparent cylinder to confine the animal.

-

Procedure:

-

Acclimatize the animal (e.g., mouse or rat) to the testing room.

-

Set the hot plate to a constant, non-injurious temperature (e.g., 52-55°C).

-

Gently place the animal on the hot plate and start a timer.

-

Observe the animal for nocifensive behaviors, such as paw licking, flicking, or jumping.

-

Stop the timer at the first sign of a nocifensive response and record the latency.

-

Remove the animal from the hot plate immediately to prevent tissue damage. A cut-off time is typically set to avoid injury.

-

Administer the test compound (C6G) or vehicle and repeat the test at predetermined time points.

-

-

Data Analysis: An increase in the latency to respond after drug administration indicates an analgesic effect.

The tail-flick test is another common method to evaluate thermal pain sensitivity.[19][20][21][22][23]

-

Apparatus: A device that applies a focused beam of radiant heat to the animal's tail and a sensor to detect the tail flick.

-

Procedure:

-

Gently restrain the animal (e.g., mouse or rat) with its tail exposed.

-

Position the tail over the heat source.

-

Activate the heat source, which also starts a timer.

-

The timer stops automatically when the animal flicks its tail away from the heat.

-

Record the latency. A cut-off time is employed to prevent tissue damage.

-

Administer the test compound (C6G) or vehicle and re-test at various intervals.

-

-

Data Analysis: An increase in tail-flick latency is indicative of analgesia.

Metabolic Stability Assay

This assay determines the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[24][25][26][27][28]

-

Objective: To determine the in vitro intrinsic clearance of C6G.

-

Materials:

-

Liver microsomes (e.g., human, rat).

-

Test Compound: this compound.

-

NADPH regenerating system (cofactor for Phase I enzymes).

-

Incubation buffer (e.g., phosphate (B84403) buffer).

-

Quenching solution (e.g., acetonitrile) to stop the reaction.

-

LC-MS/MS for analysis.

-

-

Procedure:

-

Pre-incubate liver microsomes with the test compound in the incubation buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.

-

Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound (C6G).

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of C6G remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (incubation volume / amount of microsomal protein).

-

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

This compound is a pharmacologically important metabolite of codeine that contributes significantly to its analgesic effects. Its high plasma concentrations, affinity for the mu-opioid receptor, and intrinsic analgesic activity highlight its clinical relevance. For researchers and drug development professionals, a thorough understanding of the pharmacological properties of C6G is crucial for the rational design of new analgesics and for optimizing the therapeutic use of codeine. The experimental protocols provided in this guide offer a framework for the further investigation of C6G and other opioid metabolites.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Codeine analgesia is due to this compound, not morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. hmdb.ca [hmdb.ca]

- 7. Analgesic effects of this compound after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of codeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 11. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analgesic and immunomodulatory effects of codeine and codeine 6-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The increasing-temperature hot-plate test: an improved test of nociception in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 17. maze.conductscience.com [maze.conductscience.com]

- 18. Hot plate test - Wikipedia [en.wikipedia.org]

- 19. Tail flick test - Wikipedia [en.wikipedia.org]

- 20. web.mousephenotype.org [web.mousephenotype.org]

- 21. rjptsimlab.com [rjptsimlab.com]

- 22. diacomp.org [diacomp.org]

- 23. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 26. labcorp.com [labcorp.com]

- 27. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 28. merckmillipore.com [merckmillipore.com]

In Vivo Conversion of Codeine to Codeine-6-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a widely used opioid analgesic, exerts its effects through a complex metabolic pathway.[1] While its conversion to morphine has historically been considered the primary source of its analgesic properties, a significant and often predominant metabolic route is the direct conjugation of codeine with glucuronic acid to form codeine-6-glucuronide (C6G).[2][3] In fact, approximately 50-70% of a codeine dose is converted to C6G.[4] Emerging evidence suggests that C6G is not an inactive metabolite but an active compound that may be responsible for a substantial portion of codeine's analgesic effects.[2][5][6] This technical guide provides an in-depth exploration of the in vivo conversion of codeine to C6G, focusing on the enzymatic processes, quantitative data, and experimental methodologies relevant to researchers in pharmacology and drug development.

Metabolic Pathway of Codeine

Codeine undergoes extensive metabolism primarily in the liver, with some activity also occurring in the intestine and brain.[4] The metabolic fate of codeine can be broadly categorized into three main pathways:

-

Glucuronidation: This is the most significant metabolic pathway for codeine, with approximately 80% of the drug being conjugated with glucuronic acid to form this compound.[1][2] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7 and UGT2B4.[4][7][8]

-

O-demethylation: A smaller fraction, typically 5-10%, of codeine is O-demethylated to morphine.[2][3][9] This conversion is almost exclusively mediated by the cytochrome P450 enzyme CYP2D6.[4][10] Morphine is a potent opioid agonist and is further metabolized, mainly through glucuronidation to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[4][11]

-

N-demethylation: Approximately 10-15% of codeine is N-demethylated by CYP3A4 to form norcodeine.[4]

The direct glucuronidation to C6G is quantitatively the most important pathway for codeine elimination.

Enzymology of Codeine Glucuronidation

The biotransformation of codeine to C6G is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes are crucial for the detoxification and elimination of numerous drugs and endogenous compounds.[11]

-

UGT2B7: This is the principal enzyme responsible for the glucuronidation of codeine at the 6-hydroxy position to form C6G.[4][6][12] UGT2B7 is also the primary enzyme for the glucuronidation of morphine to both M3G and M6G.[11][12] It is predominantly expressed in the liver, but also found in other tissues like the kidneys.[11]

-

UGT2B4: Studies have shown that UGT2B4 also contributes significantly to the formation of C6G, exhibiting activity comparable to UGT2B7 for this specific reaction.[4][8][13]

The interplay between UGT2B7 and UGT2B4 in the liver dictates the rate and extent of C6G formation.

Quantitative Data

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for codeine and its major metabolites in healthy adult volunteers.

| Compound | Half-life (t½) (h) | Area Under the Curve (AUC) (nmol·L⁻¹·h) | Systemic Clearance (L·h⁻¹·kg⁻¹) |

| Codeine | 1.47 ± 0.32[14] | 1020 ± 340[15] | 2.02 ± 0.73[15] |

| This compound | 2.75 ± 0.79[14] | ~15 times higher than codeine[15] | - |

| Morphine | - | 50 times lower than codeine[15] | - |

| Morphine-3-glucuronide | 1.71 ± 0.51[14] | - | - |

Note: The AUC for C6G is substantially higher than that of the parent drug, indicating extensive conversion.[14][15]

Enzyme Kinetics

The kinetics of C6G formation have been studied in vitro using human liver microsomes (HLM) and recombinant UGT enzymes.

| Enzyme/System | Substrate | Apparent Kₘ (mM) | Vₘₐₓ (nmol/mg/min) |

| Human Liver Microsomes | Codeine | 2.21 ± 0.68[16] | 0.54 ± 0.24[16] |

| Human Kidney Microsomes | Codeine | 6.69 & 4.12 (two samples)[16] | 0.10 & 0.13 (two samples)[16] |

| Recombinant UGT2B7 | Codeine | S₅₀ = 0.27[13] | - |

| Recombinant UGT2B4 | Codeine | S₅₀ = 0.32[13] | - |

Kₘ: Michaelis constant; Vₘₐₓ: Maximum reaction velocity; S₅₀: Substrate concentration at half-maximal velocity. Note that one study found a significant reduction in the apparent Kₘ for C6G formation in HLM in the presence of bovine serum albumin (from 2.32 mM to 0.29 mM), suggesting that protein binding may influence the kinetics.[13]

Experimental Protocols

In Vivo Human Pharmacokinetic Study

A typical protocol to study the in vivo conversion of codeine to C6G in humans involves the following steps:

-

Subject Recruitment: Healthy volunteers are recruited. Genotyping for relevant enzymes like CYP2D6 is often performed to characterize subjects as poor, extensive, or ultra-rapid metabolizers.[17][18]

-

Drug Administration: A single oral dose of codeine phosphate (B84403) (e.g., 30 mg or 60 mg) is administered.[17][19][20]

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) to obtain plasma.[15][17] Urine is typically collected over a 24-hour period.[15][21]

-

Sample Preparation: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) may be required to measure total (conjugated and unconjugated) drug concentrations.[22]

-

Bioanalysis: Concentrations of codeine, C6G, morphine, M3G, M6G, and norcodeine in plasma and urine are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[15][17][22]

-

Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters.

In Vitro Enzyme Kinetics using Human Liver Microsomes (HLM)

This protocol is used to determine the kinetic parameters of C6G formation.

-

Reaction Components:

-

Enzyme Source: Human liver microsomes (HLM), which contain a pool of UGT enzymes.[8][13]

-

Substrate: Codeine, tested across a range of concentrations.[16]

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA), the sugar donor for the glucuronidation reaction.[16]

-

Buffer: A suitable buffer to maintain pH (e.g., phosphate buffer).

-

-

Incubation:

-

The reaction mixture (HLM, codeine, buffer) is pre-warmed to 37°C.

-

The reaction is initiated by adding UDPGA.

-

The mixture is incubated at 37°C for a predetermined time, ensuring the reaction rate is linear.

-

-

Termination: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[13]

-

Analysis:

-

The sample is centrifuged to remove the precipitated protein.

-

The supernatant is analyzed by HPLC-MS/MS to quantify the amount of C6G formed.

-

-

Data Analysis: The rate of C6G formation (velocity) is plotted against the codeine concentration. The data are then fitted to an enzyme kinetics model (e.g., Michaelis-Menten) to determine the Vₘₐₓ and Kₘ values.[16]

Conclusion

The in vivo conversion of codeine to this compound is the most substantial metabolic pathway for the drug, primarily mediated by the UGT2B7 and UGT2B4 enzymes.[4][7][8] The resulting metabolite, C6G, is present in systemic circulation at concentrations far exceeding those of codeine and its other metabolite, morphine.[14][15] Given the pharmacological activity of C6G, understanding the kinetics and variability of its formation is critical for a complete picture of codeine's pharmacology and for the development of safer and more effective analgesic therapies. The experimental protocols outlined provide a framework for researchers to quantitatively investigate this crucial metabolic pathway.

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. Codeine analgesia is due to this compound, not morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. hmdb.ca [hmdb.ca]

- 7. Methadone inhibits CYP2D6 and UGT2B7/2B4 in vivo: a study using codeine in methadone- and buprenorphine-maintained subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of 3'-azido-3'-deoxythymidine, morphine, and codeine as probe substrates for UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes: specificity and influence of the UGT2B7*2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro-in vivo extrapolation predicts drug-drug interactions arising from inhibition of codeine glucuronidation by dextropropoxyphene, fluconazole, ketoconazole, and methadone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and metabolism of codeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of codeine and its metabolites in Caucasian healthy volunteers: comparisons between extensive and poor hydroxylators of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucuronidation of codeine and morphine in human liver and kidney microsomes: effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Methadone inhibits CYP2D6 and UGT2B7/2B4 in vivo: a study using codeine in methadone- and buprenorphine-maintained subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Population Pharmacokinetic Quantification of CYP2D6 Activity in Codeine Metabolism in Ambulatory Surgical Patients for Model-Informed Precision Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. agilent.com [agilent.com]

Codeine-6-Glucuronide: A Comprehensive Technical Guide to its Role as a Biomarker for Codeine Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a widely used opioid analgesic and antitussive, undergoes extensive metabolism in the body. The identification and quantification of its metabolites are crucial for monitoring therapeutic use, detecting misuse, and in forensic toxicology. Among its various metabolites, codeine-6-glucuronide (C6G) has emerged as a significant biomarker. This technical guide provides an in-depth exploration of C6G, detailing its metabolic pathway, analytical methodologies for its detection, and its application as a reliable indicator of codeine consumption.

Metabolism of Codeine and the Significance of this compound

Codeine is primarily metabolized in the liver through several enzymatic pathways. The major metabolic route, accounting for approximately 50-70% of a codeine dose, is glucuronidation at the 6-hydroxy position to form this compound (C6G).[1] This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[1]

Other significant metabolic pathways include:

-

O-demethylation to morphine, catalyzed by cytochrome P450 2D6 (CYP2D6), which accounts for 0-15% of codeine metabolism.[1] Morphine is a potent opioid agonist and is further metabolized to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).

-

N-demethylation to norcodeine by CYP3A4, which constitutes about 10-15% of the metabolic process.[1]

C6G is not merely an inactive excretion product; it is an active metabolite that contributes to the overall analgesic effect of codeine.[2] In fact, some studies suggest that C6G's analgesic contribution may be more significant than that of the small amount of morphine produced from codeine.[2] The plasma area under the curve (AUC) of C6G is approximately 10 times higher than that of codeine itself, highlighting its quantitative importance.[1]

The metabolic pathway of codeine is depicted in the following diagram:

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of C6G is essential for its use as a biomarker. Following oral administration of codeine, C6G appears rapidly in the plasma, with peak concentrations generally observed within 1-2 hours.[3] The half-life of C6G is approximately 2.75 hours, which is longer than the half-life of codeine itself (around 1.47 hours).[1] This extended presence in the body enhances its utility as a biomarker with a wider detection window.

Table 1: Pharmacokinetic Parameters of Codeine and its Metabolites

| Compound | Half-life (t½) in hours | Time to Peak Plasma Concentration (Tmax) in hours |

| Codeine | 1.47 ± 0.32[1] | 1-2[3] |

| This compound (C6G) | 2.75 ± 0.79 [1] | 1-2 [3] |

| Morphine-3-glucuronide (M3G) | 1.71 ± 0.51[1] | 1-2[3] |

Data are presented as mean ± standard deviation where available.

The urinary excretion of codeine and its metabolites is the primary route of elimination. C6G is the most abundant metabolite found in urine following codeine administration.

Experimental Protocols for the Quantification of this compound

Accurate and reliable quantification of C6G is paramount for its application as a biomarker. The most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urine

LC-MS/MS is the preferred method for C6G analysis due to its high sensitivity and specificity, which often allows for direct analysis of the glucuronide conjugate without the need for hydrolysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To isolate C6G and other analytes from the urine matrix and concentrate them for analysis.

-

Procedure:

-

Condition a mixed-mode solid-phase extraction (SPE) cartridge (e.g., Agilent Bond Elut Plexa PCX) with 0.5 mL of methanol (B129727), followed by an equilibration step.[4]

-

Spike 0.5 mL of urine with an appropriate internal standard (e.g., C6G-d3).[4]

-

Load the pre-treated urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid to remove interfering substances.[4]

-

A second wash with 1 mL of methanol can be performed.[4]

-

Dry the cartridge under vacuum for 5-10 minutes.[4]

-

Elute the analytes with 2 mL of a freshly prepared solution of methanol and ammonium (B1175870) hydroxide (B78521) (100:20 v/v).[4]

-

Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[4]

-

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate (B1220265) with 0.125% formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[5]

-

Flow Rate: A typical flow rate is around 1.4 mL/min.[5]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for C6G and its internal standard are monitored.

-

The following diagram illustrates a typical LC-MS/MS workflow for C6G analysis in urine:

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine

GC-MS analysis of C6G typically requires hydrolysis to cleave the glucuronide moiety, followed by derivatization to increase the volatility of the resulting codeine.

1. Sample Preparation: Hydrolysis and Extraction

-

Hydrolysis:

-

To a urine sample, add a suitable internal standard.

-

Perform acid hydrolysis by adding a strong acid (e.g., concentrated HCl) and heating at a high temperature (e.g., 95°C for 90 minutes).[4] This step cleaves the glucuronide from C6G, yielding free codeine.

-

-

Extraction:

-

After cooling, neutralize the sample.

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the codeine.

-

2. Derivatization

-

Objective: To make the codeine molecule more volatile for GC analysis.

-

Procedure:

-

Evaporate the extracted sample to dryness.

-

Add a derivatizing agent, such as propionic anhydride (B1165640) and pyridine (B92270) (5:2 v/v), and heat at 80°C for 3 minutes.[6] This converts the hydroxyl group of codeine to a more volatile ester.

-

3. GC-MS Analysis

-

Gas Chromatography:

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is standard.

-

Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized codeine and internal standard for quantification.[6]

-

Quantitative Data and Interpretation

The concentration of C6G in biological fluids is a direct and robust indicator of recent codeine intake.

Table 2: Urinary Excretion of Codeine and Metabolites (% of dose in 24 hours)

| Metabolite | Percentage of Dose |

| This compound (C6G) | ~81.0% [1] |

| Norcodeine | ~2.16%[1] |

| Morphine | ~0.56%[1] |

| Morphine-3-glucuronide (M3G) | ~2.10%[1] |

| Morphine-6-glucuronide (M6G) | ~0.80%[1] |

| Normorphine | ~2.44%[1] |

Data from a study with a 30 mg oral dose of codeine phosphate (B84403).

The pharmacokinetics of codeine and its metabolites can be influenced by an individual's genetic makeup, particularly variations in the CYP2D6 gene. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. While the conversion to morphine is significantly affected by CYP2D6 phenotype, the major pathway of glucuronidation to C6G is largely independent of this polymorphism.[7] However, ultrarapid metabolizers may show a slightly lower ratio of codeine + C6G to morphine + morphine glucuronides in urine compared to extensive metabolizers.[8]

Table 3: Plasma Concentrations of Codeine and Morphine after a Single 60 mg Oral Dose of Codeine Phosphate

| Time (hours) | Mean Codeine Concentration (ng/mL) | Mean Morphine Concentration (ng/mL) |

| 0.5 | 68.3 | 1.8 |

| 1.0 | 88.1 | 2.7 |

| 3.0 | 48.2 | 2.4 |

| 6.0 | 18.5 | 1.5 |

Adapted from Shah and Mason, 1990.[9] Note: This table does not include C6G concentrations, but it illustrates the much lower levels of morphine compared to the parent drug. As C6G concentrations are about 10-fold higher than codeine, its presence is a much stronger signal of codeine use.

This compound as a Definitive Biomarker

The use of C6G as a biomarker offers several advantages:

-

High Abundance: As the major metabolite, C6G is present in much higher concentrations than codeine or morphine, making it easier to detect and quantify.

-

Specificity: The presence of C6G is a definitive indicator of codeine administration. While morphine can be a metabolite of codeine, it is also a drug in its own right and a metabolite of heroin. The detection of C6G can help to distinguish between codeine use and morphine or heroin use, especially when combined with the analysis of other metabolites.

-

Longer Detection Window: Due to its longer half-life compared to codeine, C6G can be detected for a longer period after the last dose.

Distinguishing Codeine Use from Other Opioid Use

In forensic and clinical toxicology, it is often necessary to determine the source of morphine in a urine sample. The morphine-to-codeine (M/C) ratio has been used for this purpose, with a ratio greater than 1 often suggesting heroin or morphine use, while a ratio less than 1 is more indicative of codeine use.[10] However, this ratio can be influenced by factors such as the time since last dose and individual metabolism.

The presence of C6G provides a more direct and reliable marker of codeine intake. In cases where both morphine and codeine are detected, the quantification of C6G can confirm that at least some of the morphine is derived from codeine. Furthermore, in cases of suspected heroin use, the absence of C6G alongside the presence of 6-monoacetylmorphine (6-AM), a specific heroin metabolite, would point away from codeine as the source of any detected morphine. The analysis of acetylcodeine, an impurity in illicit heroin, can also aid in this differentiation.[11][12]

The logical relationship for interpreting opiate findings is illustrated below:

Cutoff Levels

Standard workplace drug testing panels for opiates often have initial screening cutoffs around 2000 ng/mL for codeine/morphine.[13] Confirmatory cutoffs for clinical testing can be lower. While specific regulatory cutoff levels for C6G as a standalone biomarker are not as widely established as those for parent opiates, its high concentration means it would be readily detectable well above the limit of quantification in analytical methods following a therapeutic dose of codeine. For clinical and forensic purposes, the presence of C6G at concentrations significantly higher than morphine is a strong indicator of recent codeine use.

Conclusion

This compound is a crucial metabolite in the disposition of codeine. Its high concentration in plasma and urine, along with its active pharmacological profile, makes it an excellent biomarker for monitoring codeine use. The analytical methods of LC-MS/MS and GC-MS provide the necessary sensitivity and specificity for its accurate quantification. For researchers, scientists, and drug development professionals, a thorough understanding of C6G's pharmacokinetics and its detection is essential for the accurate interpretation of toxicological findings, for monitoring patient compliance, and for developing safer and more effective analgesic therapies. The inclusion of C6G analysis in drug testing protocols can significantly enhance the ability to specifically identify codeine consumption and differentiate it from the use of other opioids.

References

- 1. Pharmacokinetics and metabolism of codeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Urine and plasma pharmacokinetics of codeine in healthy volunteers: implications for drugs-of-abuse testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. ovid.com [ovid.com]

- 6. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of codeine and its metabolites in Caucasian healthy volunteers: comparisons between extensive and poor hydroxylators of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Plasma codeine and morphine concentrations after a single oral dose of codeine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morphine/Codeine Ratio, a Key in Investigating a Case of Doping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acetylcodeine as a urinary marker to differentiate the use of street heroin and pharmaceutical heroin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nrc.gov [nrc.gov]

The Rising Star in Opioid Research: A Technical Guide to Codeine-6-glucuronide

A deep dive into the discovery, significance, and experimental analysis of a pivotal codeine metabolite, challenging traditional understandings of opioid analgesia.

Introduction

For decades, the analgesic effect of codeine was primarily attributed to its metabolic conversion to morphine. However, a growing body of evidence has shifted the spotlight onto another key metabolite: codeine-6-glucuronide (C6G). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, pharmacological significance, and detailed experimental analysis of C6G. It has become increasingly clear that C6G is not merely an inactive byproduct but a significant contributor to codeine's therapeutic effects, and in some cases, may be the primary active constituent.[1][2] This revelation has profound implications for opioid research, pain management strategies, and the development of novel analgesics with potentially improved side-effect profiles.

Discovery and Significance

The journey to understanding the importance of C6G began with observations that challenged the central role of morphine in codeine's analgesic action. It was noted that even individuals who are poor metabolizers of codeine to morphine (due to genetic variations in the CYP2D6 enzyme) still experience pain relief from the drug.[1][2] This led researchers to investigate other metabolic pathways.

Codeine is extensively metabolized in the liver, with approximately 50-80% being converted to this compound through glucuronidation, a process primarily catalyzed by the enzyme UGT2B7.[1][3][4] In contrast, only about 0-15% of codeine is O-demethylated to morphine by CYP2D6.[3] This stark difference in metabolic yield prompted a re-evaluation of the pharmacological activity of C6G. Subsequent studies have demonstrated that C6G is a major active metabolite of codeine and may be responsible for as much as 60% of its analgesic effects.[5]

The significance of C6G extends beyond its contribution to analgesia. Research suggests that C6G may offer a better therapeutic window compared to morphine, exhibiting decreased immunosuppressive effects.[5] This finding is particularly relevant for the treatment of pain in immunocompromised patients, where minimizing off-target effects is crucial.

Pharmacology and Metabolism

The analgesic properties of C6G are mediated through its interaction with opioid receptors, primarily the µ-opioid receptor (MOR). While codeine itself has a relatively weak affinity for the MOR, C6G, much like morphine, is a more potent agonist. The binding of C6G to the MOR initiates a cascade of intracellular signaling events that ultimately lead to the modulation of pain perception.

Metabolic Pathways of Codeine

The metabolic fate of codeine is complex, involving several enzymatic pathways that produce a variety of metabolites with differing pharmacological activities.

Caption: Metabolic pathways of codeine.

Quantitative Data on Codeine Metabolism and Receptor Affinity

The following tables summarize key quantitative data related to the metabolism of codeine and the receptor binding affinities of its major metabolites.

| Metabolite | Percentage of Codeine Dose | Primary Enzyme |

| This compound (C6G) | ~50-80% | UGT2B7 |

| Morphine | ~0-15% | CYP2D6 |

| Norcodeine | ~10-15% | CYP3A4 |

| Morphine-3-glucuronide (from Morphine) | ~60% of morphine | UGT2B7 |

| Morphine-6-glucuronide (from Morphine) | ~5-10% of morphine | UGT2B7 |

| Data compiled from multiple sources.[1][3][4] |

| Compound | µ-Opioid Receptor (MOR) Ki (nM) |

| Codeine | >100 |

| This compound | Similar affinity to Morphine |

| Morphine | 1.168 |

| Morphine-6-glucuronide | Higher affinity than Morphine |

| Ki values represent the dissociation constant and a lower value indicates higher binding affinity. Data compiled from multiple sources. |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Synthesis of this compound (via modified Koenigs-Knorr Reaction)

This protocol is adapted from established Koenigs-Knorr reaction procedures for the synthesis of opioid glucuronides.

Materials:

-

Codeine

-

Acetobromo-α-D-glucuronic acid methyl ester

-

Silver(I) carbonate (Ag₂CO₃)

-

Anhydrous quinoline (B57606)

-

4 Å molecular sieves

-

Ethyl acetate

-

Potassium hydroxide (B78521) (KOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Argon gas

Procedure:

-

Reaction Setup: In a round-bottom flask, disperse codeine, silver(I) carbonate, and activated 4 Å molecular sieves in freshly distilled, anhydrous quinoline under an argon atmosphere.

-

Addition of Glycosyl Donor: Cool the mixture to 0°C with stirring. Add acetobromo-α-D-glucuronic acid methyl ester to the mixture.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Remove the molecular sieves by filtration and thoroughly wash the precipitate with ethyl acetate.

-

Purification of Intermediate: Combine the filtrate and washes, and purify by column chromatography to isolate the protected this compound intermediate.

-

Deprotection: Dissolve the purified intermediate in a mixture of THF and water. Add potassium hydroxide and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: Neutralize the reaction mixture and purify the crude product by column chromatography or preparative HPLC to obtain pure this compound.

In Vitro Analysis: Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of C6G for the µ-opioid receptor.

Materials:

-

Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the C6G concentration.

-

Determine the IC₅₀ (the concentration of C6G that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

In Vivo Analysis: Tail-Flick Test for Analgesia in Rats

This protocol outlines the tail-flick test, a common method for assessing the analgesic effects of compounds in rodents.

Materials:

-

Male Sprague-Dawley rats.

-

Tail-flick analgesiometer with a radiant heat source.

-

Test compound: this compound solution for injection.

-

Control vehicle (e.g., saline).

Procedure:

-

Acclimation: Acclimate the rats to the testing environment and the restraining device for several days before the experiment.

-

Baseline Latency: Determine the baseline tail-flick latency for each rat by focusing the radiant heat source on the tail and recording the time it takes for the rat to flick its tail away. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound or the vehicle control (e.g., via intravenous or subcutaneous injection).

-

Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Analytical Methodology: HPLC/LC-MS-MS for Quantification

This protocol provides a general framework for the quantification of codeine and this compound in biological samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

C18 reverse-phase column.

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) and formic acid in water).

-

Solid-phase extraction (SPE) cartridges for sample clean-up.

-

Internal standards (e.g., deuterated analogs of the analytes).

Procedure:

-

Sample Preparation:

-

For urine samples, a hydrolysis step (acidic or enzymatic) may be required to measure total C6G.

-

Perform solid-phase extraction to clean up the sample and concentrate the analytes.

-

-

Chromatographic Separation: Inject the prepared sample onto the HPLC or LC-MS/MS system. Use a suitable gradient elution program to achieve separation of codeine and C6G.

-

Detection and Quantification:

-

HPLC-UV: Detect the analytes using a UV detector at an appropriate wavelength (e.g., ~284 nm).

-

LC-MS/MS: Use multiple reaction monitoring (MRM) in positive ion mode for highly selective and sensitive quantification.

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Visualizations

The analgesic and other effects of this compound are initiated by its binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR). This binding triggers a cascade of intracellular signaling events.

References

- 1. US6693179B2 - Morphine-6-glucuronide synthesis - Google Patents [patents.google.com]

- 2. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview [mdpi.com]

- 3. Design, chemical synthesis, and biological evaluation of thiosaccharide analogues of morphine- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

An In-depth Technical Guide on the Immunosuppressive Effects of Codeine-6-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine, a widely used opioid analgesic, undergoes extensive metabolism to various compounds, with Codeine-6-glucuronide (C6G) being a major active metabolite. While the analgesic properties of codeine and its metabolites are well-documented, their effects on the immune system are of significant interest, particularly for use in immunocompromised patients. This technical guide provides a comprehensive overview of the current understanding of the immunosuppressive effects of C6G, drawing comparisons with codeine and morphine. It has been established that C6G exhibits significantly less immunosuppressive activity in vitro compared to its parent compound, codeine.[1] This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates known signaling pathways associated with opioid-mediated immunomodulation.

Introduction

Opioid analgesics are known to exert modulatory effects on the immune system, a phenomenon that carries clinical implications for pain management in various patient populations. Codeine is primarily metabolized via glucuronidation, with approximately 80% being converted to this compound (C6G).[2][3] A smaller fraction is demethylated to morphine. Understanding the immunological profile of C6G is crucial for assessing the overall safety and therapeutic utility of codeine. Existing evidence suggests a favorable immunological profile for C6G, indicating reduced immunosuppressive potential compared to codeine and other opioids like morphine.[1][4]

Comparative Immunosuppressive Effects: A Quantitative Overview

While direct quantitative data on the immunosuppressive effects of this compound is limited in publicly available literature, the seminal work by Srinivasan et al. (1996) concluded that C6G has "significantly less immunosuppressive effects than codeine in vitro".[1] To provide a quantitative context for the immunosuppressive potential of the parent compound, codeine, and its more extensively studied metabolite, morphine, data from a comparative study by Sacerdote et al. (1997) is summarized below. It is important to note that these values are for codeine and morphine, and it is anticipated that the immunosuppressive effects of C6G would be less pronounced than those of codeine.

Table 1: Comparative Immunosuppressive Effects of Codeine and Morphine on Murine Splenocytes

| Compound | Concentration/Dose | Splenocyte Proliferation (% Inhibition) | NK Cell Activity (% Inhibition) | IL-2 Production (% Inhibition) |

| Codeine | 10 mg/kg (in vivo) | ~15% | Not significant | Not significant |

| Morphine | 10 mg/kg (in vivo) | ~50% | ~40% | ~60% |

Source: Adapted from Sacerdote et al., 1997.[4] The data is approximated from graphical representations in the publication.

Experimental Protocols for Assessing Opioid Immunomodulation

The following sections detail standardized experimental protocols used to evaluate the impact of compounds like C6G on key immunological functions.

Lymphocyte Proliferation Assay